molecular formula C29H48O B192456 Stigmasterol CAS No. 83-48-7

Stigmasterol

Cat. No.: B192456
CAS No.: 83-48-7
M. Wt: 412.7 g/mol
InChI Key: HCXVJBMSMIARIN-PHZDYDNGSA-N
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Future Directions

Stigmasterol holds promise as a potentially beneficial therapeutic agent for malignant tumors because of its significant anti-tumor bioactivity . In the future, researchers should substitute in vivo and in vitro experiments into clinical trials to fully explore the potential of this compound in tumor treatment .

Chemical Reactions Analysis

Types of Reactions

Stigmasterol undergoes various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve the use of halogens or other electrophiles.

    Addition: Addition reactions can be performed using reagents like bromine or hydrogen chloride.

Major Products Formed

The major products formed from these reactions include this compound derivatives such as this compound acetate, epoxystigmast-22-en-3β-ol, and stigmastane-3β,5,6,22,23-pentol .

Comparison with Similar Compounds

Stigmasterol is similar to other phytosterols such as β-sitosterol, ergosterol, and fucosterol . it is unique in its structural features, including the presence of a trans-oriented double bond in the side chain . This structural difference contributes to its distinct biological activities and therapeutic potential.

List of Similar Compounds

  • β-Sitosterol
  • Ergosterol
  • Fucosterol

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXVJBMSMIARIN-PHZDYDNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015733
Record name Stigmasterol
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Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Stigmasterol
Source Human Metabolome Database (HMDB)
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Solubility

Very soluble in benzene, ethyl ether, ethanol, Soluble in the usual organic solvents
Record name STIGMASTEROL
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CAS No.

83-48-7
Record name Stigmasterol
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Record name Stigmasterol
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Record name Stigmasterol
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Record name Stigmasta-5,22-dien-3-β-ol
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Record name STIGMASTEROL
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Record name STIGMASTEROL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Stigmasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170 °C
Record name STIGMASTEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Stigmasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does stigmasterol exert its antidepressant-like effects?

A1: Research suggests that this compound's antidepressant-like effect is primarily mediated by the glutamatergic system. [] Specifically, it shows an affinity for NMDA receptors, as demonstrated by molecular docking studies. [] Additionally, its effects can be reversed by NMDA agonists, further supporting the involvement of the glutamatergic system. []

Q2: What is the role of this compound in alleviating neuropathic pain?

A2: this compound has been shown to regulate microglial polarization, shifting the balance from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. [] This regulation occurs via the TLR4/NF-κB pathway, leading to decreased production of pro-inflammatory cytokines like IL-1β and increased expression of anti-inflammatory markers like IL-10 and CD206. []

Q3: How does this compound affect fibroblast-like synoviocytes in Rheumatoid Arthritis?

A3: this compound has been shown to inhibit the proliferation and promote apoptosis of fibroblast-like synoviocytes (FLS), cells implicated in the pathogenesis of Rheumatoid Arthritis. [] This effect is mediated by the suppression of the PI3K/AKT signaling pathway, leading to downregulation of cell cycle proteins like Cyclin D1 and CDK4. []

Q4: What is the role of this compound in plant defense mechanisms against fungal infections?

A4: When oil palms are infected by the fungus Ganoderma boninense, they produce this compound as part of their defense mechanism. [] This makes this compound a potential biomarker for detecting Ganoderma infection in oil palms.

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C29H48O, and its molecular weight is 412.69 g/mol.

Q6: What spectroscopic data are available for identifying this compound?

A6: this compound can be characterized using various spectroscopic techniques including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), 13C NMR, 2D NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible Spectroscopy (UV-Vis). [, , , , ]

Q7: Are there any strategies for improving this compound's formulation and bioavailability?

A7: Research indicates that incorporating this compound into acylglycerols can potentially enhance its thermostability and make it suitable for applications in food or pharmaceutical liposomes. [] Further investigations into different formulation strategies, like encapsulation techniques or the use of specific carriers, are crucial to optimize its delivery and bioavailability.

Q8: What analytical techniques are commonly employed for the quantification of this compound?

A8: Several techniques are used to quantify this compound, including:

    Q9: Is this compound biodegradable?

    A9: While specific studies on this compound biodegradation are limited in the provided research, its structural similarity to other plant sterols suggests a potential for biodegradation. [] Investigating the biodegradability of this compound and its potential metabolites is important to understand its environmental fate and impact.

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